Cas no 2418720-91-7 (N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide)

N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 化学的及び物理的性質
名前と識別子
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- EN300-26686591
- Z2372240607
- 2418720-91-7
- N-(1-Cyanocyclopropyl)-3-methyl-4-pyrazol-1-ylbenzamide
- N-(1-cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide
- N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide
-
- インチ: 1S/C15H14N4O/c1-11-9-12(14(20)18-15(10-16)5-6-15)3-4-13(11)19-8-2-7-17-19/h2-4,7-9H,5-6H2,1H3,(H,18,20)
- InChIKey: JINVELWZXPIYOK-UHFFFAOYSA-N
- ほほえんだ: C(NC1(C#N)CC1)(=O)C1=CC=C(N2C=CC=N2)C(C)=C1
計算された属性
- せいみつぶんしりょう: 266.11676108g/mol
- どういたいしつりょう: 266.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 70.7Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 484.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 11.84±0.20(Predicted)
N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686591-0.05g |
N-(1-cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide |
2418720-91-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamideに関する追加情報
Introduction to N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide (CAS No. 2418720-91-7)
N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2418720-91-7, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including a cyano group, a methyl group, and a pyrazole moiety, which contribute to its potential biological activity.
The presence of the cyano group in the molecule suggests a possible role in electron-withdrawing effects, which can influence the reactivity and binding affinity of the compound. Additionally, the methyl group may contribute to steric hindrance and affect the compound's solubility and metabolic stability. The incorporation of the 1H-pyrazol-1-yl moiety is particularly noteworthy, as pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. The pyrazole scaffold, in particular, has been extensively studied due to its versatility and ability to interact with various biological targets. N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide aligns with this trend by combining a pyrazole ring with other functional groups that may enhance its pharmacological profile.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The structural features of N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide make it a valuable building block for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects. The cyano group, for instance, can be further functionalized through various chemical transformations, opening up numerous possibilities for derivatization.
The benzamide moiety in the compound's structure is another key feature that warrants further investigation. Benzamides are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. By incorporating a benzamide group into a molecule like N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide, researchers may be able to harness these properties while also exploring new mechanisms of action.
Recent studies have begun to shed light on the potential applications of this compound in various therapeutic areas. For example, researchers have explored its interactions with enzymes and receptors that are implicated in diseases such as cancer and inflammation. The pyrazole ring, in particular, has been found to interact with certain protein targets in ways that could lead to novel treatment strategies.
The synthesis of N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide presents an interesting challenge for synthetic chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been particularly useful in assembling the various fragments of this compound.
In conclusion, N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide (CAS No. 2418720-91-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an attractive candidate for further development. As our understanding of its biological activity grows, so too does the likelihood that it will play a role in the discovery and development of new therapeutic agents.
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